3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine
Overview
Description
The compound “3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Scientific Research Applications
Anti-Tubercular Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
- Results or Outcomes: The newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Pharmacological Properties
- Scientific Field: Pharmaceutical Chemistry
- Summary of Application: Benzothiazole and its derivatives possess a wide range of pharmacological properties . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .
- Methods of Application: The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis .
- Results or Outcomes: Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , viz. anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
Anti-Bacterial and Anti-Fungal Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-bacterial and anti-fungal activities .
- Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .
- Results or Outcomes: The newly synthesized molecules were found to have significant anti-bacterial and anti-fungal activities .
Anti-Oxidant Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-oxidant activities .
- Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .
- Results or Outcomes: The newly synthesized molecules were found to have significant anti-oxidant activities .
Anti-Microbial Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-microbial activities .
- Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .
- Results or Outcomes: The newly synthesized molecules were found to have significant anti-microbial activities .
Anti-Proliferative Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-proliferative activities .
- Methods of Application: The synthesis of benzothiazole derivatives involves various synthetic pathways .
- Results or Outcomes: The newly synthesized molecules were found to have significant anti-proliferative activities .
properties
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S2/c1-2-19-8-7-10-13(9-19)20-15(17)14(10)16-18-11-5-3-4-6-12(11)21-16/h3-6H,2,7-9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEUOFXRTURCMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901143587 | |
Record name | 3-(2-Benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzothiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine | |
CAS RN |
1105194-85-1 | |
Record name | 3-(2-Benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Benzothiazolyl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901143587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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